molecular formula C21H21ClN4O2S B11261809 N-(3-chloro-2-methylphenyl)-2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11261809
M. Wt: 428.9 g/mol
InChI Key: YVEQFKCXCVEHHQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a cyclopropyl group, and a pyridopyrimidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final steps involve the attachment of the chlorinated phenyl group and the formation of the acetamide linkage. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • **N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-11-9-12(2)23-19-18(11)20(28)25-21(26(19)14-7-8-14)29-10-17(27)24-16-6-4-5-15(22)13(16)3/h4-6,9,14H,7-8,10H2,1-3H3,(H,24,27)

InChI Key

YVEQFKCXCVEHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C

Origin of Product

United States

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